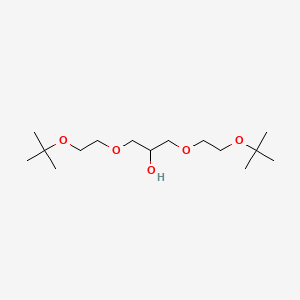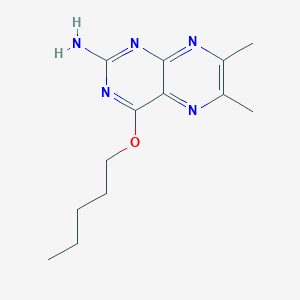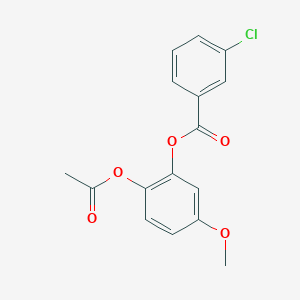
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol is a complex organic compound with a unique structure characterized by multiple ether linkages and a hydroxyl group
Métodos De Preparación
The synthesis of 2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol involves several steps. One common method includes the substitution reaction of isobutyronitrile with 1,4-dihalogenated butane to obtain 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate undergoes further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid. Finally, reduction of this acid with a boron reducing agent followed by hydrolysis and acidification produces the target compound .
Análisis De Reacciones Químicas
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ether linkages can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Mecanismo De Acción
The mechanism of action of 2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ether linkages provide stability and flexibility, allowing the compound to interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects in different applications .
Comparación Con Compuestos Similares
2,2,14,14-Tetramethyl-3,6,10,13-tetraoxapentadecan-8-ol can be compared with similar compounds such as:
2,6,10,14-Tetramethyl-2-hexadecene: Similar in structure but lacks the ether linkages and hydroxyl group.
2,2,6,6-Tetramethyl-4-piperidinol: Contains a similar tetramethyl structure but differs in the presence of a piperidine ring.
Pristane (2,6,10,14-Tetramethylpentadecane): A hydrocarbon with a similar tetramethyl structure but lacks the ether and hydroxyl functionalities.
These comparisons highlight the unique structural features and functional groups of this compound, which contribute to its distinct properties and applications.
Propiedades
Número CAS |
834861-01-7 |
|---|---|
Fórmula molecular |
C15H32O5 |
Peso molecular |
292.41 g/mol |
Nombre IUPAC |
1,3-bis[2-[(2-methylpropan-2-yl)oxy]ethoxy]propan-2-ol |
InChI |
InChI=1S/C15H32O5/c1-14(2,3)19-9-7-17-11-13(16)12-18-8-10-20-15(4,5)6/h13,16H,7-12H2,1-6H3 |
Clave InChI |
ZPKLWTHCWNGHKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCOCC(COCCOC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2S,3S)-1,3-dinitropentan-2-yl]-2-methoxybenzene](/img/structure/B14190699.png)

![4-Methyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B14190703.png)
![Undecyl [(4-nitrophenoxy)methyl]octylphosphinate](/img/structure/B14190704.png)


![N-[2-[(1R)-1-[2-(2,5-difluorophenyl)ethyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl]-N'-(2-methyl-4-quinolinyl)-Urea](/img/structure/B14190718.png)
![N-[6-(propanoylamino)pyridin-2-yl]propanamide;dihydrate](/img/structure/B14190720.png)

![2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid](/img/structure/B14190744.png)
dimethyl-](/img/structure/B14190750.png)


![10-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190761.png)
